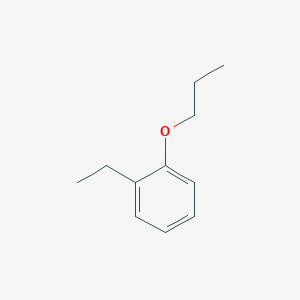

o-Ethylphenyl propyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

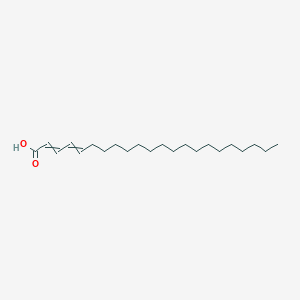

Éter propílico de o-etilfenilo: es un compuesto orgánico que pertenece a la clase de los éteres. Los éteres se caracterizan por un átomo de oxígeno conectado a dos grupos alquilo o arilo. En este caso, el compuesto consta de un grupo etilo unido a un anillo fenilo, que está conectado además a un grupo propilo a través de un átomo de oxígeno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Síntesis de Éteres de Williamson: Este es el método más común para preparar éteres. Implica la reacción de un ion alcóxido con un haluro de alquilo primario o tosilato en una reacción S_N2.

Deshidratación Acido-Catalizada de Alcoholes: Este método implica la reacción de alcoholes en presencia de un ácido fuerte como el ácido sulfúrico.

Métodos de Producción Industrial: La producción industrial de éteres a menudo implica el uso de reactores de flujo continuo para garantizar una mezcla eficiente y control de la reacción. La Síntesis de Éteres de Williamson se emplea comúnmente a escala industrial debido a su versatilidad y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Escisión Ácida: Los éteres pueden escindirse mediante ácidos fuertes como el ácido yodhídrico o el ácido bromhídrico para formar alcoholes y haluros de alquilo.

Sustitución: Los éteres pueden sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes:

Ácido Yodhídrico (HI): Se utiliza para la escisión ácida.

Ácido Bromhídrico (HBr): Otro reactivo para la escisión ácida.

Agentes Oxidantes Fuertes: Tales como el permanganato de potasio para reacciones de oxidación.

Productos Principales:

o-Etilfenol: Formado a partir de la escisión del enlace éter.

Yoduro de Propilo: Otro producto de la reacción de escisión.

Aplicaciones Científicas De Investigación

Química:

Intermediario: Se utiliza en la síntesis de moléculas orgánicas más complejas.

Biología y Medicina:

Fármacos: Los éteres se pueden utilizar como intermediarios en la síntesis de compuestos farmacéuticos.

Industria:

Producción de Polímeros: Los éteres se utilizan en la producción de polímeros y resinas.

Lubricantes: Algunos éteres se utilizan como componentes en lubricantes debido a su estabilidad y baja volatilidad.

Mecanismo De Acción

El mecanismo principal por el cual el éter propílico de o-etilfenilo ejerce sus efectos es a través de su capacidad para actuar como un solvente o intermediario en reacciones químicas. El átomo de oxígeno en el éter puede participar en la formación de puentes de hidrógeno, lo que puede influir en la solubilidad y la reactividad del compuesto. En sistemas biológicos, los éteres pueden interactuar con varios objetivos moleculares a través de interacciones no covalentes, como la formación de puentes de hidrógeno y las fuerzas de van der Waals .

Comparación Con Compuestos Similares

Compuestos Similares:

Éter Metil Fenilo (Anisol): Estructura similar pero con un grupo metilo en lugar de un grupo etilo.

Éter Etil Fenilo: Carece del grupo propilo presente en el éter propílico de o-etilfenilo.

Éter Propil Fenilo: Similar pero carece del grupo etilo en el anillo fenilo.

Singularidad:

Complejidad Estructural: La presencia de grupos etilo y propilo unidos al anillo fenilo a través de un átomo de oxígeno hace que el éter propílico de o-etilfenilo sea único.

Propiedades

Número CAS |

29643-63-8 |

|---|---|

Fórmula molecular |

C11H16O |

Peso molecular |

164.24 g/mol |

Nombre IUPAC |

1-ethyl-2-propoxybenzene |

InChI |

InChI=1S/C11H16O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8H,3-4,9H2,1-2H3 |

Clave InChI |

YXAVHGJCPBCXJZ-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=CC=C1CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.